ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate
Description
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate is a synthetic heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core. This bicyclic system is fused with a triazole and pyrimidine ring, substituted at position 3 with an ethyl group and at position 7 with an amino-linked benzoate ester. The benzoate moiety includes an ethyl ester at the para position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-3-21-14-12(19-20-21)13(16-9-17-14)18-11-7-5-10(6-8-11)15(22)23-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNDASJENJHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine scaffold.
Substitution reactions: The triazolopyrimidine core is then subjected to substitution reactions to introduce the ethyl and amino groups at the desired positions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Antiviral Activity: This compound and its derivatives are explored for their antiviral properties, particularly against viruses that cause significant health issues.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential therapeutic applications
Mechanism of Action
The mechanism of action of ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines and mediators.
Neuroprotection: It exerts neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituents on the Triazolo-Pyrimidine Ring
3-Substituted Derivatives
- 3-Benzyl Derivatives :
- Example: 3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 6)
- Molecular Weight: 381.15 g/mol (C19H19N7OS).
- Key Differences: The benzyl group at position 3 increases steric bulk compared to the ethyl group in the target compound. This substitution enhances binding affinity for kinase targets due to π-π stacking interactions with hydrophobic pockets .
Pharmacological Activity: Demonstrated 74% yield in synthesis and improved selectivity for tyrosine kinase inhibition .
- 3-(4-Chlorobenzyl) Derivatives: Example: N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (Compound 20)
- Molecular Weight: 378.13 g/mol (C16H20ClN7S).
- Key Differences: The electron-withdrawing chlorine atom enhances metabolic stability and target engagement in NADPH oxidase inhibition assays .
7-Amino Substituents
- Ethyl Benzoate vs. Aliphatic Chains :
- Example: N1-(3-(3-Phenylpropyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (Compound 14)
- Molecular Weight: 397.21 g/mol (C16H28N8O2S).
- Key Differences: Replacement of the ethyl benzoate with a phenylpropyl-aliphatic chain reduces polarity, improving blood-brain barrier penetration in CNS-targeted applications .
Functional Group Variations
Sulfur-Containing Derivatives
- 5-(Propylthio) Substitution: Example: Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (Compound 9)
- Molecular Weight: 344.16 g/mol (C16H21N7S).
Key Differences: The propylthio group at position 5 enhances interactions with cysteine residues in enzyme active sites, as seen in NADPH oxidase inhibitors .
- VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide): Molecular Weight: Not explicitly stated but structurally analogous. Key Differences: The benzoxazole-sulfide moiety confers potent NADPH oxidase (Nox) inhibition, with IC50 values <1 µM, outperforming ethyl benzoate derivatives in ROS-scavenging assays .
Pharmacological Activity Comparison
Biological Activity
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a unique triazolopyrimidine structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 284.32 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.
This compound likely exerts its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial biofilms and quorum sensing mechanisms, indicating potential antimicrobial activity.
- Anticancer Activity : Preliminary studies suggest that derivatives of triazolopyrimidines can inhibit cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibiofilm activity of related compounds against various bacterial strains, suggesting that this compound may also possess similar capabilities .
Anticancer Potential
A series of experiments assessed the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. For example, one study reported IC50 values for related compounds ranging from 5 to 20 µM against various tumor cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC50 Values (µM) | References |
|---|---|---|---|
| Antimicrobial | Inhibition of biofilm formation | < 20 | |
| Anticancer | Induction of apoptosis | 5 - 20 | |
| Enzyme Inhibition | Cholinesterase inhibition | 13.62 - 33.00 |
Case Study 1: Antibacterial Efficacy
A study conducted on a series of triazolopyrimidine derivatives found that certain analogs exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Studies
In vitro assays demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value around 10 µM. The study highlighted the compound's ability to activate apoptosis pathways through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
